molecular formula C17H20N2O4S2 B2692724 N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide CAS No. 899751-93-0

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

Cat. No.: B2692724
CAS No.: 899751-93-0
M. Wt: 380.48
InChI Key: LYYMNLFFNKXCTG-UHFFFAOYSA-N
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Description

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a synthetic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a tosyl group attached to a tetrahydroquinoline ring, which is further linked to a methanesulfonamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives .

Mechanism of Action

The mechanism of action of N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-tosyl-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is unique due to the presence of both the tosyl and methanesulfonamide groups, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various research applications .

Properties

IUPAC Name

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S2/c1-13-5-8-16(9-6-13)25(22,23)19-11-3-4-14-12-15(7-10-17(14)19)18-24(2,20)21/h5-10,12,18H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYMNLFFNKXCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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